molecular formula C26H30N6O6S2 B607274 EG01377 free base CAS No. 2227996-00-9

EG01377 free base

Cat. No.: B607274
CAS No.: 2227996-00-9
M. Wt: 586.682
InChI Key: SEXUXSMBJLNXIR-FQEVSTJZSA-N
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Description

EG01377 free base: is a potent, bioavailable, and selective inhibitor of neuropilin-1 (NRP1). Neuropilin-1 is a receptor involved in various biological processes, including angiogenesis, cell migration, and tumor progression. This compound has shown significant anti-angiogenic, anti-migratory, and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EG01377 free base involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various organic solvents and reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: EG01377 free base undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

EG01377 free base has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of neuropilin-1 and its effects on various biochemical pathways.

    Biology: Investigated for its role in inhibiting angiogenesis and cell migration, making it a valuable compound in cancer research.

    Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases involving abnormal angiogenesis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting neuropilin-1

Mechanism of Action

EG01377 free base exerts its effects by selectively inhibiting neuropilin-1. Neuropilin-1 is a receptor that plays a crucial role in angiogenesis, cell migration, and tumor progression. By inhibiting neuropilin-1, this compound disrupts these processes, leading to reduced angiogenesis, cell migration, and tumor growth. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway and the transforming growth factor-beta (TGF-β) pathway .

Comparison with Similar Compounds

Uniqueness: EG01377 free base is unique due to its high selectivity and potency as a neuropilin-1 inhibitor. It has shown superior anti-angiogenic, anti-migratory, and anti-tumor activities compared to other similar compounds. Additionally, its bioavailability and stability make it a valuable tool in scientific research and potential therapeutic applications .

Properties

CAS No.

2227996-00-9

Molecular Formula

C26H30N6O6S2

Molecular Weight

586.682

IUPAC Name

(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine

InChI

InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1

InChI Key

SEXUXSMBJLNXIR-FQEVSTJZSA-N

SMILES

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EG01377;  EG-01377;  EG 01377; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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